2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 853798-93-3
VCID: VC11744656
InChI: InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CN=C1F)I
Molecular Formula: C8H7FINO2
Molecular Weight: 295.05 g/mol

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

CAS No.: 853798-93-3

Cat. No.: VC11744656

Molecular Formula: C8H7FINO2

Molecular Weight: 295.05 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester - 853798-93-3

Specification

CAS No. 853798-93-3
Molecular Formula C8H7FINO2
Molecular Weight 295.05 g/mol
IUPAC Name ethyl 2-fluoro-4-iodopyridine-3-carboxylate
Standard InChI InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3
Standard InChI Key OULZTTDLVMNBNT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CN=C1F)I
Canonical SMILES CCOC(=O)C1=C(C=CN=C1F)I

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester belongs to the class of halogenated pyridine carboxylates. Its IUPAC name, ethyl 2-fluoro-4-iodopyridine-3-carboxylate, reflects the ethyl ester group at the 3-position, fluorine at the 2-position, and iodine at the 4-position of the pyridine ring. Key identifiers include:

PropertyValue
CAS No.853798-93-3
Molecular FormulaC₈H₇FINO₂
Molecular Weight295.05 g/mol
InChI KeyOULZTTDLVMNBNT-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(C=CN=C1F)I

The fluorine atom inductively withdraws electron density, enhancing the electrophilicity of the pyridine ring, while the iodine atom serves as a leaving group in cross-coupling reactions .

Spectroscopic and Computational Data

The compound’s structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ¹H NMR spectrum typically shows a triplet for the ethyl group’s methylene protons (δ ~4.3 ppm) and a singlet for the aromatic proton adjacent to iodine. Density functional theory (DFT) calculations predict a planar pyridine ring with bond lengths consistent with halogen-substituted aromatic systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-fluoro-4-iodopyridine-3-carboxylic acid ethyl ester typically proceeds via esterification of the corresponding carboxylic acid precursor, 2-fluoro-4-iodopyridine-3-carboxylic acid (CAS No. 884494-51-3) . A two-step protocol is commonly employed:

  • Halogenation and Carboxylation:

    • 2-Fluoropyridine undergoes iodination at the 4-position using iodine monochloride (ICl) in the presence of a Lewis acid catalyst .

    • Subsequent carboxylation via directed ortho-metalation (DoM) introduces the carboxylic acid group at the 3-position .

  • Esterification:

    • The carboxylic acid reacts with ethanol under acid catalysis (e.g., H₂SO₄) to yield the ethyl ester.

Reaction Scheme:

2-Fluoro-4-iodopyridine-3-carboxylic acid+EthanolH+2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester+H2O\text{2-Fluoro-4-iodopyridine-3-carboxylic acid} + \text{Ethanol} \xrightarrow{H^+} \text{2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester} + \text{H}_2\text{O}

Optimization and Yield

Yields for the esterification step range from 70–85% under optimized conditions (reflux, 12–24 hours). Impurities such as unreacted carboxylic acid or di-ester byproducts are minimized via column chromatography using silica gel and ethyl acetate/hexane eluents.

Applications in Organic Synthesis

Cross-Coupling Reactions

Recent Advances and Future Directions

Catalytic Applications

A 2023 study demonstrated the compound’s utility in photoinduced electron transfer reactions for synthesizing fluorinated heterocycles under visible light.

Drug Discovery

Derivatives of this ester have shown preliminary activity as positive allosteric modulators (PAMs) of mGlu₅ receptors, with potential applications in treating neurological disorders .

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